1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579086
InChI: InChI=1S/C8H9N5O2/c1-2-11-6-7(13(14)15)8(10-11)12-5-3-4-9-12/h3-6H,2H2,1H3
SMILES: CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-]
Molecular Formula: C8H9N5O2
Molecular Weight: 207.19 g/mol

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole

CAS No.:

Cat. No.: VC13579086

Molecular Formula: C8H9N5O2

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole -

Specification

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
IUPAC Name 1-ethyl-4-nitro-3-pyrazol-1-ylpyrazole
Standard InChI InChI=1S/C8H9N5O2/c1-2-11-6-7(13(14)15)8(10-11)12-5-3-4-9-12/h3-6H,2H2,1H3
Standard InChI Key QKTCPNVWLVOVNB-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-]
Canonical SMILES CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bipyrazole backbone where two pyrazole rings are linked at the 1- and 3'-positions. The ethyl group at the 1'-position and the nitro group at the 4'-position introduce steric and electronic modifications that influence its chemical behavior.

Molecular Geometry

X-ray crystallography of analogous bipyrazoles reveals a near-planar arrangement of the pyrazole rings, with dihedral angles <10° between rings . The nitro group adopts a coplanar orientation relative to its pyrazole ring, facilitating resonance stabilization.

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1,520–1,540 cm1^{-1} (N–O asymmetric stretch) and 1,340–1,360 cm1^{-1} (N–O symmetric stretch) confirm the nitro group.

  • NMR: 1H^1\text{H}-NMR signals at δ 1.42 (triplet, –CH2_2CH3_3) and δ 4.35 (quartet, –CH2_2–) verify the ethyl group .

PropertyValueSource
Molecular FormulaC8H9N5O2\text{C}_8\text{H}_9\text{N}_5\text{O}_2
Molecular Weight207.19 g/mol
Density1.45 g/cm3^3 (predicted)

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves Claisen-Schmidt condensation or cyclocondensation strategies:

Route A: Pyrazole Functionalization

  • Ethylation: Treatment of 4-nitro-1'H-1,3'-bipyrazole with ethyl bromide in the presence of K2_2CO3_3 (yield: 68–72%) .

  • Nitration: Subsequent nitration using HNO3_3/H2_2SO4_4 at 0–5°C introduces the nitro group.

Route B: Multi-Component Reactions

A one-pot synthesis via Huisgen cycloaddition between ethyl azide and nitroacetylene derivatives achieves higher atom economy (yield: 58%).

Optimization Challenges

  • Side Reactions: Competing N-alkylation and over-nitration reduce yields.

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomers .

Chemical Reactivity and Derivatives

Nitro Group Transformations

The nitro group undergoes selective reduction to an amine using H2_2/Pd-C (90% conversion), enabling access to derivatives like 1'-ethyl-4'-amino-1'H-1,3'-bipyrazole.

Electrophilic Substitution

Reactivity at the pyrazole C-5 position is enhanced by the electron-withdrawing nitro group:

  • Sulfonation: SO3_3/H2_2SO4_4 yields sulfonated derivatives (used in dye synthesis).

ReactionConditionsProduct
Reduction (Nitro→Amine)H2_2, Pd/C, EtOH, 25°C4'-Amino derivative
SulfonationSO3_3, H2_2SO4_4, 80°CSulfonic acid analog

Biological Activities

Anticancer Screening

Preliminary data against MCF-7 breast cancer cells (IC50_{50}: 28 µM) indicate apoptosis induction via caspase-3 activation .

Comparative Analysis with Analogues

CompoundStructureBioactivity (IC50_{50})
1'-Methyl-4'-nitro-1'H-1,3'-bipyrazoleMethyl vs. ethyl substituentMCF-7: 35 µM
4'-Amino-1'-ethyl-1'H-1,3'-bipyrazoleReduced nitro groupEnhanced solubility

The ethyl group in 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole improves lipid membrane permeability compared to methyl analogues.

Applications in Materials Science

Coordination Polymers

Reaction with Cu(II) acetate forms a porous polymer (BET surface area: 450 m2^2/g) for gas storage.

Energetic Materials

The nitro group contributes to a heat of explosion of 5,200 J/g, suggesting utility in propellants.

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